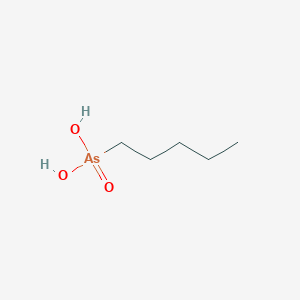
Pentylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentylarsonic acid is an organoarsenic compound with the chemical formula C5H11AsO3. It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentylarsonic acid can be synthesized through several methods. One common route involves the reaction of pentyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{N}_2^+ + \text{NaAsO}_2 \rightarrow \text{C}5\text{H}{11}\text{AsO}_3 + \text{Na}^+ + \text{N}_2 ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Pentylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentylarsenic acid.
Reduction: Reduction reactions can convert it to pentylarsine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed.
Major Products:
Oxidation: Pentylarsenic acid.
Reduction: Pentylarsine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pentylarsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: It is studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential use in treating certain diseases, although its toxicity remains a concern.
Industry: It is used in the production of pesticides and herbicides, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of pentylarsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparison with Similar Compounds
Phenylarsonic acid: An organoarsenic compound with a phenyl group instead of a pentyl group.
4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as a feed additive in poultry.
p-arsanilic acid: Another organoarsenic compound used in animal feed.
Comparison: Pentylarsonic acid is unique due to its pentyl group, which imparts different chemical properties compared to its analogs. For instance, it has different solubility and reactivity profiles, making it suitable for specific applications where other organoarsenic compounds may not be effective.
Properties
CAS No. |
36333-42-3 |
|---|---|
Molecular Formula |
C5H13AsO3 |
Molecular Weight |
196.08 g/mol |
IUPAC Name |
pentylarsonic acid |
InChI |
InChI=1S/C5H13AsO3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
InChI Key |
UKTTUQGNYQYRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















